molecular formula C12H10N4O3S2 B2815539 2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide CAS No. 33987-99-4

2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide

Cat. No.: B2815539
CAS No.: 33987-99-4
M. Wt: 322.36
InChI Key: YYEZAZSGBIPTHO-UHFFFAOYSA-N
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Description

2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide is a chemical compound with the molecular formula C₁₂H₁₀N₄O₃S₂ and a molecular weight of 322.36 g/mol

Preparation Methods

The synthesis of 2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide typically involves the following steps:

  • Synthetic Routes: : The compound can be synthesized through a multi-step reaction process starting with the appropriate precursors. One common method involves the reaction of 1,3-thiazol-2-ylamine with chlorosulfonylbenzene followed by cyanoacetic acid.

  • Reaction Conditions: : The reaction conditions include maintaining an appropriate temperature and pH level to ensure the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

  • Industrial Production Methods: : On an industrial scale, the synthesis process is optimized for higher yields and purity. This involves the use of advanced chemical reactors and purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the cyano group to an amine group.

  • Substitution: : Substitution reactions can occur at various positions on the thiazole ring, leading to the formation of new compounds.

  • Common Reagents and Conditions: : Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and various nucleophiles are used in these reactions. The conditions include controlling temperature, solvent, and reaction time.

  • Major Products: : The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted thiazoles.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound has been studied for its potential biological activities, such as antimicrobial properties.

  • Medicine: : It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: : The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide is compared with other similar compounds, such as:

  • Thiazole derivatives: : These compounds share the thiazole ring but differ in their substituents and functional groups.

  • Cyanoacetamide derivatives: : These compounds have the cyanoacetamide moiety but differ in their aromatic rings and other substituents.

Properties

IUPAC Name

2-cyano-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S2/c13-6-5-11(17)15-9-1-3-10(4-2-9)21(18,19)16-12-14-7-8-20-12/h1-4,7-8H,5H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEZAZSGBIPTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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